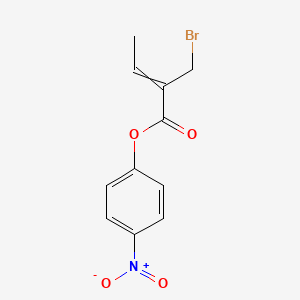
4-Nitrophenyl 2-(bromomethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a bromomethyl group, and a butenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-nitrophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-(bromomethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The butenoate ester can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Reduction Reactions: The major product is 4-aminophenyl 2-(bromomethyl)but-2-enoate.
Oxidation Reactions: Products can include carboxylic acids and aldehydes.
Applications De Recherche Scientifique
4-Nitrophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in redox reactions. These interactions allow the compound to act as a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups but lacks the butenoate ester.
4-Nitrophenyl butyrate: Similar ester structure but lacks the bromomethyl group.
Uniqueness
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both a bromomethyl group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
62918-64-3 |
|---|---|
Formule moléculaire |
C11H10BrNO4 |
Poids moléculaire |
300.10 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-8(7-12)11(14)17-10-5-3-9(4-6-10)13(15)16/h2-6H,7H2,1H3 |
Clé InChI |
OBHRGSHQRLZPBM-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CBr)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
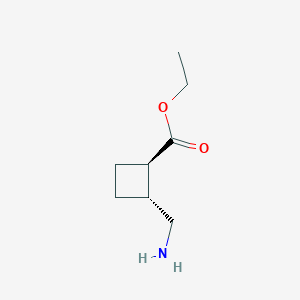
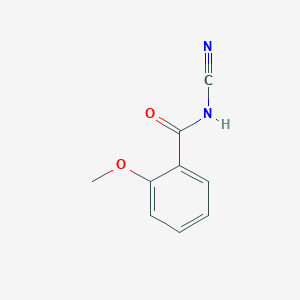
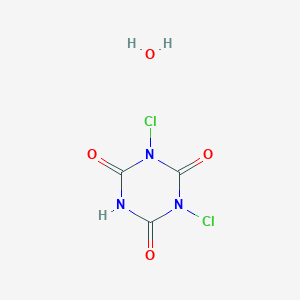


![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)



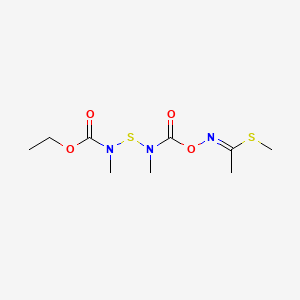
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)


